![molecular formula C14H17NO2 B2887813 N-(4-acetylphenyl)cyclopentanecarboxamide CAS No. 544679-84-7](/img/structure/B2887813.png)
N-(4-acetylphenyl)cyclopentanecarboxamide
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Description
“N-(4-acetylphenyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.3 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “N-(4-acetylphenyl)cyclopentanecarboxamide” is 1S/C14H17NO2/c1-10(16)11-6-8-13(9-7-11)15-14(17)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,17) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(4-acetylphenyl)cyclopentanecarboxamide” has a molecular weight of 231.29 .Scientific Research Applications
Anticonvulsant Activity
N-(4-acetylphenyl)cyclopentanecarboxamide and its analogues have been investigated for their potential anticonvulsant properties. A study by Robertson et al. (1987) discovered that certain analogues, specifically 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, demonstrated effective anticonvulsant activity in animal models, suggesting potential applications in treating seizures (Robertson et al., 1987).
Antitumor and Antimelanoma Effects
The compound and its derivatives have shown promise in cancer research, particularly in the treatment of melanoma. Tandon et al. (1998) synthesized N-Propionyl-4-S-cysteaminylphenol, an analogue of N-(4-acetylphenyl)cyclopentanecarboxamide, which exhibited notable cytostatic and cytocidal effects in human melanotic melanoma cell lines. This compound also demonstrated depigmenting effects, highlighting its potential in melanoma therapy (Tandon et al., 1998).
Histone Deacetylase Inhibition
CI-994, or N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], a related compound, has been identified as a histone deacetylase (HDAC) inhibitor. Kraker et al. (2003) found that this compound caused histone hyperacetylation in living cells, suggesting its potential role in cancer treatment, particularly in the modulation of gene expression (Kraker et al., 2003).
Pharmacokinetics Studies
The pharmacokinetics of similar compounds have been studied to understand their metabolism and potential therapeutic applications. Dockens et al. (1987) developed a method for the chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide, a related compound, in rat serum and urine. This study aids in understanding the metabolic pathways and disposition of such compounds (Dockens et al., 1987).
properties
IUPAC Name |
N-(4-acetylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(16)11-6-8-13(9-7-11)15-14(17)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGSBGRQYWTLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329812 |
Source
|
Record name | N-(4-acetylphenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194464 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-acetylphenyl)cyclopentanecarboxamide | |
CAS RN |
544679-84-7 |
Source
|
Record name | N-(4-acetylphenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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